REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]1[CH2:19][CH2:18][CH2:17][C:16]2[NH:15][N:14]=[CH:13][C:12]1=2)C1C=CC=CC=1>[Pd]>[NH:15]1[C:16]2[CH2:17][CH2:18][CH2:19][CH:11]([NH2:10])[C:12]=2[CH:13]=[N:14]1
|
Name
|
(4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1C=2C=NNC2CCC1)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove
|
Type
|
CUSTOM
|
Details
|
the reaction from parr shaker
|
Type
|
FILTRATION
|
Details
|
filter the mixture through celite
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C(CCCC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |